S-benzyl 2-phenylethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-benzyl 2-phenylethanethioate: is an organic compound belonging to the class of thiol esters. Thiol esters are known for their higher reactivity and selectivity towards nucleophiles compared to their oxygen analogues. This compound is characterized by the presence of a benzyl group attached to a 2-phenylethanethioate moiety, making it a valuable intermediate in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-benzyl 2-phenylethanethioate typically involves the reaction of a carboxylic acid with a thiol in the presence of a coupling reagent. One efficient method employs 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as the coupling reagent. This reaction is carried out at room temperature, providing a convenient and mild condition for the formation of thiol esters .
Industrial Production Methods: In industrial settings, the production of thiol esters like this compound often involves the use of carbodiimides such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC). These reagents facilitate the coupling of carboxylic acids with thiols, yielding the desired thiol ester in good yields .
Analyse Chemischer Reaktionen
Types of Reactions: S-benzyl 2-phenylethanethioate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the thiol ester into the corresponding alcohol.
Substitution: Substitution reactions at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms.
Major Products: The major products formed from these reactions include benzoic acids, alcohols, and brominated derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
S-benzyl 2-phenylethanethioate finds applications in various fields of scientific research:
Medicine: The compound is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized as a mild acyl transfer reagent and in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of S-benzyl 2-phenylethanethioate involves its reactivity towards nucleophiles due to the presence of the thiol ester functional group. The compound can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The molecular targets and pathways involved in its reactions are primarily dictated by the electrophilic nature of the thiol ester group.
Vergleich Mit ähnlichen Verbindungen
Benzyl chloride: A compound with a similar benzyl group but different functional group, used in organic synthesis and as a precursor to other chemicals.
Benzyl alcohol: Another benzyl derivative, commonly used as a solvent and in the manufacture of esters.
S-methyl phenylethanethioate: A related thiol ester with a methyl group instead of a benzyl group, found in natural products.
Uniqueness: S-benzyl 2-phenylethanethioate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a mild acyl transfer reagent and its role in various synthetic applications make it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
54829-40-2 |
---|---|
Molekularformel |
C15H14OS |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
S-benzyl 2-phenylethanethioate |
InChI |
InChI=1S/C15H14OS/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
NHPLJQXIHLBSDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)SCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.